molecular formula C8H10ClNO2 B7989519 5-Chloro-6-isopropoxypyridin-3-OL

5-Chloro-6-isopropoxypyridin-3-OL

Cat. No. B7989519
M. Wt: 187.62 g/mol
InChI Key: FVIXXCVQJCFIJC-UHFFFAOYSA-N
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Description

5-Chloro-6-isopropoxypyridin-3-OL is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

5-chloro-6-propan-2-yloxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-5(2)12-8-7(9)3-6(11)4-10-8/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIXXCVQJCFIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-chloro-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Preparation 7, 297.6 g, 897.9 mmol) in acetic acid:water (2.2 L:1.0 L) at 0° C. was added peracetic acid (191 mL, 1.077 mol) and the reaction was allowed to warm gradually to room temperature. After 4 hours the reaction was complete and was quenched with 0.5 M solution of sodium thiosulfate (225 mL). The resulting dark solution was evaporated to dryness and the residue was passed through a plug of silica (flushed with neat heptane follow by a gradient up to 10% ethyl acetate:heptane) to remove base line boronate salts. The filtrate was evaporated in vacuo to give a pale yellow viscous oil before further flash column chromatography was performed (1.5 kg for 80 g of material) using 30% ethylacetate in heptane as eluent) to provide a pale yellow solid which was triturated with heptane, dried under suction to give the title compound as a white solid.
Name
Quantity
2.2 L
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
191 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One
[Compound]
Name
material
Quantity
80 g
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 3-chloro-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Preparation 34, 297.6 g, 897.9 mmol) in acetic acid:water (2.2 L:1.0 L) at 0° C. was added peracetic acid (191 mL; 1.077 mol) and the reaction was allowed to warm gradually to room temperature. After 4 hours the reaction was complete and was quenched with 0.5 M solution of sodium thiosulfate (225 mL). The resulting dark solution was evaporated to dryness and the residue was passed through a plug of silica (flushed with neat heptane gradually up to 10% EtOAc:heptane) to remove base line boronate salts. The filtrate evaporated to give a pale yellow viscous oil which contained 8% of the wrong regio-isomer. Further column chromatography was performed (SiO2 80 g/1.5 Kg using 30% EtOAc in heptane as eluent). Relevant fractions were evaporated to give a pale yellow solid which was triturated with heptane, dried under suction to give the title compound as a white solid.
Name
Quantity
2.2 L
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
191 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
SiO2
Quantity
80 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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